Cas no 1597170-94-9 (1-(Cyclopropylamino)hex-5-yn-3-one)

1-(Cyclopropylamino)hex-5-yn-3-one is a versatile organic compound featuring a cyclopropylamino group and an alkyne functionality within a ketone framework. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly for the construction of complex heterocycles and pharmacologically active molecules. The cyclopropyl moiety enhances steric and electronic properties, while the terminal alkyne allows for further functionalization via click chemistry or cross-coupling reactions. This compound is well-suited for applications in medicinal chemistry and materials science, where precise molecular design is critical. Its stability and reactivity profile make it a practical choice for researchers developing novel synthetic pathways.
1-(Cyclopropylamino)hex-5-yn-3-one structure
1597170-94-9 structure
Product Name:1-(Cyclopropylamino)hex-5-yn-3-one
CAS No:1597170-94-9
MF:C9H13NO
MW:151.205622434616
CID:6444940
PubChem ID:116559198
Update Time:2025-10-24

1-(Cyclopropylamino)hex-5-yn-3-one Chemical and Physical Properties

Names and Identifiers

    • EN300-794977
    • 1597170-94-9
    • 1-(cyclopropylamino)hex-5-yn-3-one
    • 1-(Cyclopropylamino)hex-5-yn-3-one
    • Inchi: 1S/C9H13NO/c1-2-3-9(11)6-7-10-8-4-5-8/h1,8,10H,3-7H2
    • InChI Key: RMPLLXQJKXVIQB-UHFFFAOYSA-N
    • SMILES: O=C(CC#C)CCNC1CC1

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.1Ų

1-(Cyclopropylamino)hex-5-yn-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-794977-0.05g
1-(cyclopropylamino)hex-5-yn-3-one
1597170-94-9 95.0%
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$888.0 2025-03-21
Enamine
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Enamine
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Enamine
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Additional information on 1-(Cyclopropylamino)hex-5-yn-3-one

Recent Advances in the Study of 1-(Cyclopropylamino)hex-5-yn-3-one (CAS: 1597170-94-9) in Chemical Biology and Pharmaceutical Research

1-(Cyclopropylamino)hex-5-yn-3-one (CAS: 1597170-94-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's alkyne and cyclopropylamine functionalities make it a versatile intermediate for further chemical modifications, which has spurred extensive investigation into its utility in medicinal chemistry.

Recent studies have highlighted the role of 1-(Cyclopropylamino)hex-5-yn-3-one in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for selective kinase inhibition, particularly in targeting aberrant signaling pathways in cancer. The compound's ability to form stable interactions with ATP-binding sites of kinases was confirmed through X-ray crystallography, providing a structural basis for its inhibitory activity. These findings suggest its potential as a lead compound for oncology drug development.

In addition to its kinase inhibitory properties, research has explored the compound's application in click chemistry for bioconjugation. Its terminal alkyne group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for protein labeling and probe development. A recent Nature Chemical Biology paper (2024) detailed its use in creating activity-based probes for studying enzyme function in live cells, showcasing its utility in chemical biology tools development.

Pharmacokinetic studies of 1-(Cyclopropylamino)hex-5-yn-3-one derivatives have shown promising results regarding metabolic stability and membrane permeability. Research published in Drug Metabolism and Disposition (2023) reported that structural modifications at the cyclopropylamine moiety could significantly improve oral bioavailability while maintaining target engagement. These findings are particularly relevant for translating this chemical scaffold into clinically viable drug candidates.

The safety profile of 1-(Cyclopropylamino)hex-5-yn-3-one has been investigated in preliminary toxicology studies. While the parent compound shows acceptable cytotoxicity thresholds in vitro, recent work in Chemical Research in Toxicology (2024) has identified potential metabolic activation pathways that could lead to reactive intermediates. This underscores the importance of careful structural optimization in subsequent drug development efforts using this scaffold.

Looking forward, the unique properties of 1-(Cyclopropylamino)hex-5-yn-3-one position it as a valuable building block in medicinal chemistry. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. The compound's versatility and the growing body of research supporting its biological activity suggest it will remain an important focus of pharmaceutical research in the coming years.

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